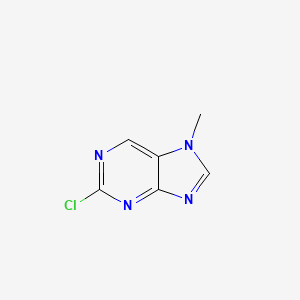
2-chloro-7-methyl-7H-Purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-7-methyl-7H-Purine is a heterocyclic organic compound with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol . It is characterized by a purine ring structure with a chlorine atom at the 2-position and a methyl group at the 7-position. This compound is used as an intermediate in the synthesis of various biologically active molecules, making it valuable in pharmaceutical and chemical research .
Wirkmechanismus
Target of Action
2-Chloro-7-methyl-7H-Purine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of this compound involves its interaction with these inflammatory mediators. The compound exhibits an inhibitory response against the expression and activities of these mediators . This suppression of inflammatory mediators is believed to be competitive and reversible .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in inflammation. By inhibiting key inflammatory mediators, the compound can potentially disrupt the normal inflammatory response, leading to anti-inflammatory effects .
Pharmacokinetics
Factors such as its molecular weight (168.59 ) and physical form (pale-yellow to yellow-brown solid ) could influence these properties.
Result of Action
The result of the action of this compound is primarily its anti-inflammatory effects. By suppressing the production of key inflammatory mediators, the compound can potentially alleviate inflammation .
Biochemische Analyse
Biochemical Properties
The role of 2-Chloro-7-methyl-7H-Purine in biochemical reactions is not fully understood. Purine derivatives have been known to play significant roles in various biochemical processes. For instance, purine and pyrimidine heterocyclic compounds have been noted for their potential in targeting various cancers .
Cellular Effects
Purine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, purine nucleoside esters, which are derivatives of purine nucleosides, have been found to have antiviral and anticancer activities .
Molecular Mechanism
Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins .
Temporal Effects in Laboratory Settings
Purine derivatives have been shown to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
Purine derivatives have been shown to have significant effects in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Purine intermediates are involved in almost every aspect of cellular metabolism .
Transport and Distribution
Purine derivatives have been shown to have significant effects on the transport and distribution of biomolecules within cells .
Subcellular Localization
Purine derivatives have been shown to have significant effects on the subcellular localization of biomolecules .
Vorbereitungsmethoden
2-chloro-7-methyl-7H-Purine is typically synthesized by the chlorination of 7-methyl-7H-purine. The reaction involves the use of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under controlled laboratory conditions . The reaction is carried out by dissolving 7-methyl-7H-purine in an appropriate solvent, such as dichloromethane, and then adding the chlorinating agent. The mixture is stirred at a specific temperature until the reaction is complete, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
2-chloro-7-methyl-7H-Purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Functional Group Transformations:
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-chloro-7-methyl-7H-Purine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-chloro-7-methyl-7H-Purine can be compared with other similar compounds, such as:
2-chloro-6-methyl-7H-Purine: Similar structure but with a methyl group at the 6-position instead of the 7-position.
2-chloro-7-ethyl-7H-Purine: Similar structure but with an ethyl group at the 7-position instead of a methyl group.
7-methyl-7H-Purine: Lacks the chlorine atom at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-7-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYLWHVIJWMKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55286-05-0 |
Source


|
| Record name | 2-chloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2938866.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2938872.png)
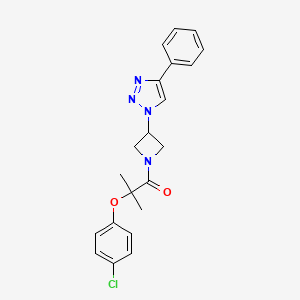
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)

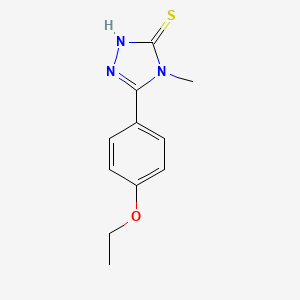
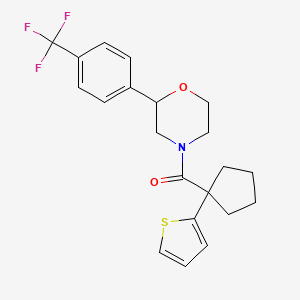
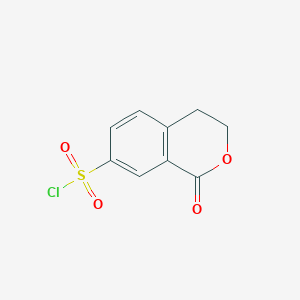
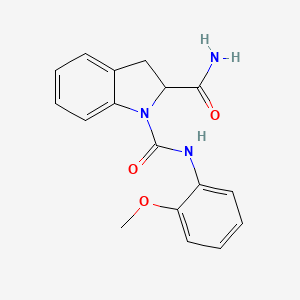
![N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)
